molecular formula C23H22N2O2 B1162243 PB-22 4-hydroxyquinoline isomer

PB-22 4-hydroxyquinoline isomer

Cat. No. B1162243
M. Wt: 358.4
InChI Key: SPDKRXJQAMKXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 4-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

A study by Kohyama et al. (2016) focused on the differentiation among regioisomers of synthetic cannabinoids, including isomers of PB-22 4-hydroxyquinoline, in forensic drug analysis. This research is significant for legal and regulatory purposes as all isomers are not regulated by law. The study employed gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to achieve successful separation and identification of isomers, including PB-22 4-hydroxyquinoline (Kohyama et al., 2016).

Photophysical Studies

In a study on rare earth organic chelates, Thompson et al. (2004) examined heavy rare earth tris‐8‐hydroxyquinolines, which are chemically similar to aluminium tris‐8‐hydroxyquinoline. The research highlighted the luminescence characteristics of these compounds, indicating potential applications in photoluminescence and the study of 4f–4f luminescence in rare earth elements (Thompson et al., 2004).

Catalytic Performance in Chemical Reactions

Shang et al. (2008) investigated the use of modified HMCM-22 zeolites, treated with 8-hydroxyquinoline, as catalysts for the skeletal isomerization of n-butene. This research contributes to the understanding of how the modification of zeolites can impact their catalytic performance, particularly in the context of isomerization reactions (Shang et al., 2008).

Biomedical Applications

A study by Lv et al. (2019) on a Pb(II) complex with 8-hydroxyquinolinate explored its DNA binding properties and anticancer activity. This type of research contributes to the broader field of metallopharmaceuticals and the development of novel anticancer agents (Lv et al., 2019).

Tautomerism Studies

Research by Heidarnezhad et al. (2013) on the tautomer stability of 4-hydroxyquinoline considered the solvent effect and NBO analysis. This study enhances the understanding of the tautomeric behavior of quinolines, which is fundamental to the study of their chemical properties and potential applications (Heidarnezhad et al., 2013).

properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3

InChI Key

SPDKRXJQAMKXNU-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CCCCC)C4=C3C=CC=C4

synonyms

quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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